molecular formula C11F5N3 B14291022 (Pentafluorophenyl)ethene-1,1,2-tricarbonitrile CAS No. 122165-12-2

(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile

Cat. No.: B14291022
CAS No.: 122165-12-2
M. Wt: 269.13 g/mol
InChI Key: WZGHCNCGVRFDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It consists of a pentafluorophenyl group attached to an ethene backbone with three cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentafluorophenyl)ethene-1,1,2-tricarbonitrile typically involves the reaction of pentafluorobenzene with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions may result in the formation of substituted derivatives .

Scientific Research Applications

(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (Pentafluorophenyl)ethene-1,1,2-tricarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. Detailed studies are required to fully understand these interactions and their implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

122165-12-2

Molecular Formula

C11F5N3

Molecular Weight

269.13 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C11F5N3/c12-7-6(5(3-19)4(1-17)2-18)8(13)10(15)11(16)9(7)14

InChI Key

WZGHCNCGVRFDDZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.